molecular formula C11H14ClN3O B7725584 N-(2-chlorophenyl)piperazine-1-carboxamide

N-(2-chlorophenyl)piperazine-1-carboxamide

Cat. No. B7725584
M. Wt: 239.70 g/mol
InChI Key: NRXGOKYUGMAKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, a derivative of N-(2-chlorophenyl)piperazine-1-carboxamide, showed superior antimicrobial activity with good growth inhibition against A. baumannii. This suggests its potential as a base for developing new antimicrobial agents (Patil et al., 2021).

  • CCR2 Antagonism : A novel series of N-aryl piperazine-1-carboxamide derivatives were discovered as human CCR2 chemokine receptor antagonists. This indicates its potential in therapeutic applications, particularly in addressing disorders involving CCR2 receptors (Cumming et al., 2012).

  • Synthesis and Characterization : The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety have been conducted. This contributes to the understanding of the structural properties of such compounds (Lv et al., 2013).

  • Versatile Synthesis Methods : An efficient and versatile synthesis of piperazine-2-carboxamides has been described, indicating the compound's importance in organic synthesis (Rossen et al., 1997).

  • Pharmacological Effects : N-(2-chlorophenyl)piperazine derivatives have been studied for their effects on serotonin receptors, indicating their potential use in neuroscience and psychopharmacology (Fuller et al., 1981).

  • Catalysis : Derivatives of N-(2-chlorophenyl)piperazine-1-carboxamide have been developed as Lewis basic catalysts for specific chemical reactions, highlighting its role in catalysis (Wang et al., 2006).

properties

IUPAC Name

N-(2-chlorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-3-1-2-4-10(9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXGOKYUGMAKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.